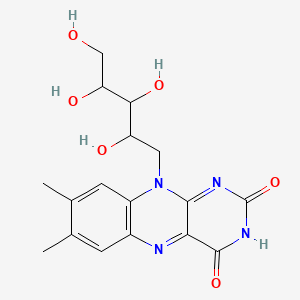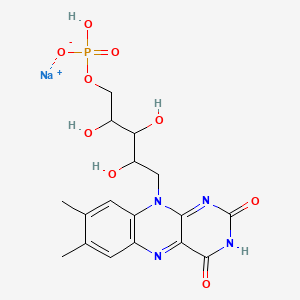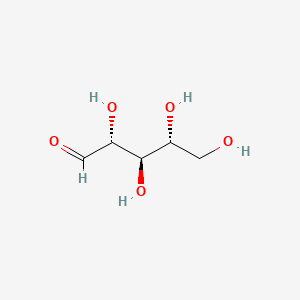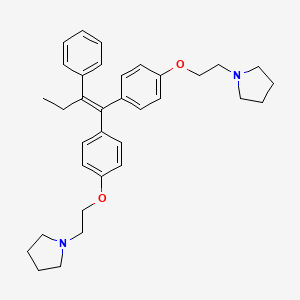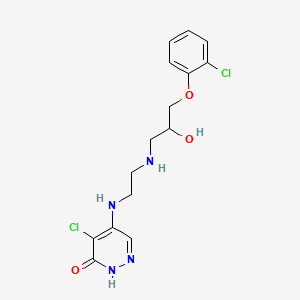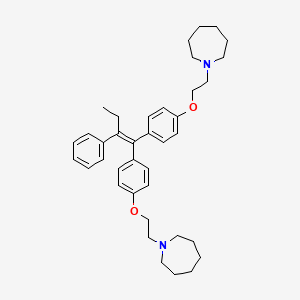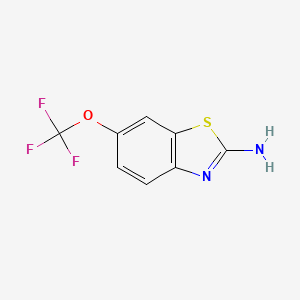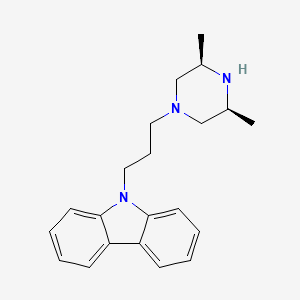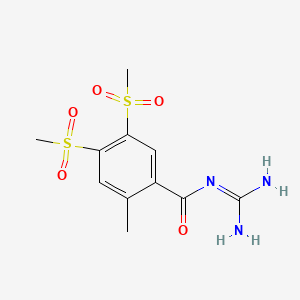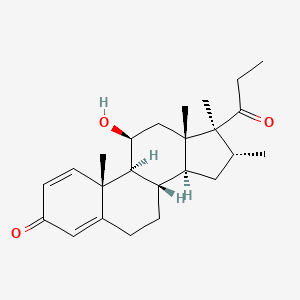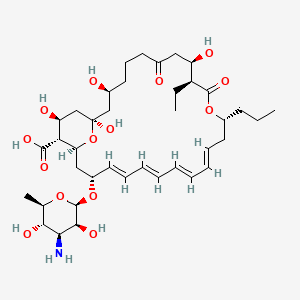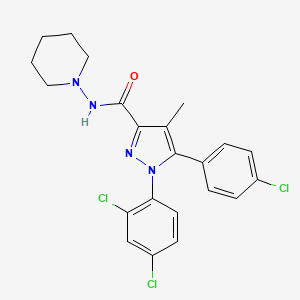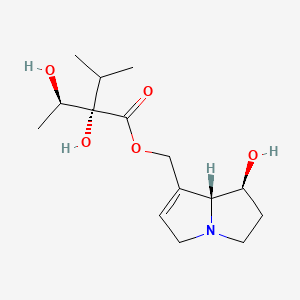
Ro 67-7476
Overview
Description
Ro 67-7476 is a potent positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). It enhances glutamate-induced calcium release in HEK293 cells expressing rat mGluR1a with an effective concentration (EC50) of 60.1 nanomolar . This compound is also known for its ability to activate extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in the absence of exogenously added glutamate .
Mechanism of Action
Target of Action
Ro 67-7476 is a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1) . This receptor plays a crucial role in the central nervous system, mediating the slow and prolonged excitatory responses to glutamate, the primary excitatory neurotransmitter in the brain .
Mode of Action
This compound potentiates glutamate-induced calcium release in cells expressing rat mGluR1a . This means that it enhances the response of mGluR1 to glutamate, leading to an increase in intracellular calcium levels . It is also a potent P-ERK1/2 agonist, activating ERK1/2 phosphorylation in the absence of exogenously added glutamate .
Biochemical Pathways
The activation of mGluR1 by this compound leads to the potentiation of glutamate-induced calcium release . This can affect various calcium-dependent processes within the cell. Additionally, the activation of ERK1/2 phosphorylation can influence various downstream signaling pathways, including those involved in cell growth, differentiation, and survival .
Result of Action
The potentiation of glutamate-induced calcium release and the activation of ERK1/2 phosphorylation by this compound can have various effects at the cellular and molecular levels. For example, it can influence neuronal excitability, synaptic plasticity, and various cellular processes regulated by calcium and ERK1/2 signaling .
Biochemical Analysis
Biochemical Properties
Ro 67-7476 interacts with mGluR 1, a type of metabotropic glutamate receptor, and enhances the release of calcium in cells expressing rat mGluR1a . It also acts as a potent P-ERK1/2 agonist, activating ERK1/2 phosphorylation in the absence of exogenously added glutamate .
Cellular Effects
This compound has been shown to influence cell function by modulating cell signaling pathways. Specifically, it activates ERK1/2 phosphorylation, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to mGluR 1 and potentiating glutamate-induced calcium release . This interaction enhances the activation of ERK1/2, leading to changes in gene expression and cellular responses .
Preparation Methods
The synthetic routes and reaction conditions for Ro 67-7476 involve several steps:
Synthesis of the pyrrolidine ring: The core structure of this compound is a pyrrolidine ring, which is synthesized through a series of organic reactions involving the formation of carbon-nitrogen bonds.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, which involves the addition of a sulfonyl chloride to the pyrrolidine ring.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Ro 67-7476 undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: This compound can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ro 67-7476 has several scientific research applications:
Comparison with Similar Compounds
Ro 67-7476 is unique in its high potency and selectivity for mGluR1. Similar compounds include:
ADX88178: Another positive allosteric modulator of mGluR1, but with different binding properties and potency.
Basimglurant: A negative allosteric modulator of mGluR5, used for comparison in studies of allosteric modulation.
Kynurenic acid: An endogenous modulator of glutamate receptors, including mGluR1, but with broader activity and lower potency.
This compound stands out due to its specific action on mGluR1 and its ability to potentiate glutamate-induced calcium release with high efficacy .
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEHFYNGSSBGSS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652763 | |
| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-60-5 | |
| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
